(4E)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione
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Overview
Description
4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a benzoyl group, a hydroxyphenyl group, and a methoxypropyl group attached to a dihydropyrrolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrrolone Ring: The initial step involves the cyclization of a suitable precursor to form the dihydropyrrolone ring. This can be achieved through a condensation reaction between an amine and a carbonyl compound under acidic or basic conditions.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the pyrrolone ring in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydroxylation: The hydroxy groups can be introduced through hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Methoxypropyl Group Addition: The methoxypropyl group can be added through nucleophilic substitution reactions, where a suitable alkyl halide reacts with the pyrrolone ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are chosen to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxypropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted products depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets. The benzoyl and hydroxyphenyl groups can form hydrogen bonds and π-π interactions with proteins and enzymes, affecting their activity. The methoxypropyl group can enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-2,5-dihydro-1H-pyrrol-2-one: Lacks the methoxypropyl group, which may affect its solubility and bioavailability.
4-benzoyl-3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one: Contains a methoxy group instead of a hydroxy group on the phenyl ring, which may alter its reactivity and interaction with biological targets.
Uniqueness
The presence of both hydroxy and methoxypropyl groups in 4-benzoyl-3-hydroxy-5-(4-hydroxyphenyl)-1-(3-methoxypropyl)-2,5-dihydro-1H-pyrrol-2-one provides a unique combination of properties, including enhanced solubility, bioavailability, and the ability to form specific interactions with biological targets. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H21NO5 |
---|---|
Molecular Weight |
367.4 g/mol |
IUPAC Name |
(4E)-5-(4-hydroxyphenyl)-4-[hydroxy(phenyl)methylidene]-1-(3-methoxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H21NO5/c1-27-13-5-12-22-18(14-8-10-16(23)11-9-14)17(20(25)21(22)26)19(24)15-6-3-2-4-7-15/h2-4,6-11,18,23-24H,5,12-13H2,1H3/b19-17+ |
InChI Key |
LEXCUALCSLRXQM-HTXNQAPBSA-N |
Isomeric SMILES |
COCCCN1C(/C(=C(/C2=CC=CC=C2)\O)/C(=O)C1=O)C3=CC=C(C=C3)O |
Canonical SMILES |
COCCCN1C(C(=C(C2=CC=CC=C2)O)C(=O)C1=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
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